molecular formula C12H10FNO3S B6142884 N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide CAS No. 1082560-58-4

N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide

Cat. No.: B6142884
CAS No.: 1082560-58-4
M. Wt: 267.28 g/mol
InChI Key: FQFWLTCRDSBBNR-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a hydroxyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide typically involves the reaction of 4-fluoroaniline with 4-hydroxybenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 4-fluorophenyl-4-oxobenzene-1-sulfonamide.

    Reduction: Formation of N-(4-fluorophenyl)-4-aminobenzene-1-sulfonamide.

    Substitution: Formation of N-(4-substituted phenyl)-4-hydroxybenzene-1-sulfonamide derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)anthranilic acid
  • N-(4-fluorophenyl)methylidene biphenyl-4-carbohydrazide
  • 3-(4-fluorophenyl)thiophene

Uniqueness

N-(4-fluorophenyl)-4-hydroxybenzene-1-sulfonamide is unique due to the presence of both a sulfonamide group and a hydroxyl group on the benzene ring, which provides a distinct combination of chemical reactivity and biological activity. The fluorophenyl group further enhances its properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-hydroxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3S/c13-9-1-3-10(4-2-9)14-18(16,17)12-7-5-11(15)6-8-12/h1-8,14-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFWLTCRDSBBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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